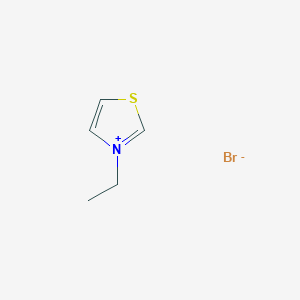

3-Ethyl-1,3-thiazol-3-ium bromide

Übersicht

Beschreibung

3-Ethyl-1,3-thiazol-3-ium bromide is a heterocyclic organic compound with the molecular formula C9H10BrNS. It is a derivative of thiazole, a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1,3-thiazol-3-ium bromide typically involves the reaction of 3-ethylthiazole with bromine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3-Ethylthiazole+Bromine→3-Ethyl-1,3-thiazol-3-ium bromide

The reaction is usually conducted in an organic solvent such as acetonitrile or dichloromethane, and the temperature is maintained at room temperature to slightly elevated temperatures to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters. The product is then purified through recrystallization or chromatography to obtain a high-purity compound suitable for various applications .

Analyse Chemischer Reaktionen

Nucleophilic Cleavage Reactions

3-Ethyl-1,3-thiazol-3-ium bromide undergoes nucleophilic cleavage under basic conditions. When treated with nucleophiles such as hydroxide (OH⁻), carbonate (CO₃²⁻), or sulfite (SO₃²⁻) ions in aqueous solutions, the thiazoline ring undergoes cleavage. This reaction typically yields poly-functional symmetric triazoles as primary products. For example, in the presence of NaOH or Na₂CO₃, the thiazolium salt reacts to form triazoles such as 3 or 4 via substitution of the bromide ion and subsequent thiol oxidation to a disulfide .

Reaction Conditions and Products

-

Reagents : Sodium hydroxide (NaOH), sodium carbonate (Na₂CO₃), or sodium sulfite (Na₂SO₃).

-

Solvent : Dimethylformamide (DMF) mixed with water.

-

Temperature : Room temperature (20–25°C).

-

Time : 2 hours of stirring.

-

Products : Triazoles (e.g., 3 , 4 ) and elimination products (e.g., 5 ) under prolonged or concentrated conditions .

Substitution and Elimination Pathways

Under more vigorous conditions (e.g., higher concentrations of nucleophiles or extended reaction times), the reaction shifts toward elimination. This results in the formation of elimination products like 5 , which lack the original thiazoline moiety. The mechanism involves initial nucleophilic attack on the thiazoline ring, followed by cleavage and subsequent elimination of sulfur-containing byproducts .

Structural Insights and Reactivity

Crystallographic studies of related thiazolium salts reveal key structural features that influence reactivity:

-

Hydrogen Bonding : The bromide counterion engages in hydrogen bonding (e.g., N—H⋯Br, C—H⋯Br), which may stabilize intermediates during nucleophilic substitution .

-

Supramolecular Interactions : The thiazolium cation forms extended networks via hydrogen bonds and π–π interactions, potentially modulating reactivity in different solvents .

Mechanistic Considerations

The reactivity of 3-Ethyl-1,3-thiazol-ium salts is driven by the electrophilic nature of the thiazolium ring, which is susceptible to nucleophilic attack. The bromide ion acts as a leaving group, facilitating substitution. Quantum chemical studies on similar systems indicate that the triazolium cation’s electron-deficient nature enhances its susceptibility to nucleophilic cleavage .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characteristics

3-Ethyl-1,3-thiazol-3-ium bromide can be synthesized through the reaction of 3-ethylthiazole with bromine. The compound is classified as a quaternary ammonium salt due to the presence of a positively charged nitrogen atom within its structure. The molecular formula is characterized by a thiazole ring with an ethyl group at the 3-position, contributing to its ionic character. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used for structural confirmation.

Anticancer Activity

Recent studies have highlighted the potential of thiazolium salts, including this compound, in anticancer research. For instance, compounds derived from thiazoles have demonstrated significant cytotoxic effects against various cancer cell lines. One study reported that certain derivatives exhibited complete cell death in multiple cancer types with growth inhibition percentages exceeding 100% . The mechanism of action often involves the inhibition of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation.

Bioimaging and Chemical Biology

The compound has also been explored for its potential in bioimaging applications due to its unique chemical properties. Its ability to act as a nucleophile allows it to participate in reactions that can be utilized for labeling and tracking biological molecules . This aspect opens avenues for research in chemical biology where precise tracking of biomolecules is essential.

Nucleophilic Reactions

The positive charge on the nitrogen atom in this compound enhances its reactivity as a nucleophile. This property enables it to participate in various nucleophilic substitution reactions, forming new bonds with different nucleophiles . Such reactions are critical in synthetic organic chemistry for developing new compounds with desired properties.

Material Science

In material science, thiazolium salts are being investigated for their potential use in developing new materials with specific electronic or optical properties. The ionic character and structural features of this compound may contribute to the development of novel materials used in electronics or photonics .

Antitumor Activity Case Study

A comprehensive study involving derivatives of thiazolium salts demonstrated their effectiveness against melanoma cell lines. Compound 3c showed significant inhibition of CDK1 with an IC50 value of 54.8 nM, indicating its potential as a therapeutic agent . The study utilized molecular docking studies to elucidate binding interactions, reinforcing the compound's relevance in drug design.

Bioimaging Application Case Study

Research into the bioimaging capabilities of thiazolium compounds has shown promising results where these compounds can be used to label specific proteins or nucleic acids within cells, facilitating real-time imaging and monitoring of biological processes . This application is particularly valuable in understanding cellular mechanisms and disease progression.

Wirkmechanismus

The mechanism of action of 3-Ethyl-1,3-thiazol-3-ium bromide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in microbial metabolism, leading to antimicrobial effects. Additionally, the compound can interfere with DNA synthesis and repair mechanisms, contributing to its potential anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-Ethyl-1,3-benzothiazol-3-ium bromide

- 3-Ethyl-2-methylbenzothiazolium iodide

- 2-Substituted thiazoles

Uniqueness

3-Ethyl-1,3-thiazol-3-ium bromide is unique due to its specific substitution pattern and the presence of the bromide ion. This gives it distinct chemical and biological properties compared to other thiazole derivatives. For example, the presence of the ethyl group at the 3-position enhances its lipophilicity, potentially improving its ability to penetrate biological membranes .

Biologische Aktivität

3-Ethyl-1,3-thiazol-3-ium bromide is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its antimicrobial, antifungal, antiviral, and potential anticancer properties, supported by various research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its thiazolium structure, which includes a five-membered ring containing carbon, sulfur, and nitrogen atoms. The compound's molecular formula is , and it is classified as a quaternary ammonium salt due to the presence of a positively charged nitrogen atom within its structure.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The thiazole ring can modulate the activity of various enzymes and receptors. Notably, it inhibits enzymes involved in microbial metabolism, leading to antimicrobial effects. Additionally, it may interfere with DNA synthesis and repair mechanisms, which contributes to its potential anticancer properties.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.015 mg/mL |

| Bacillus subtilis | 0.300 mg/mL |

| Escherichia coli | 0.200 mg/mL |

| Pseudomonas aeruginosa | 0.500 mg/mL |

These findings suggest that the compound could be a valuable candidate for developing new antibacterial agents .

Antifungal Properties

In addition to its antibacterial activity, this compound has shown antifungal effects against various fungal pathogens. The compound's mechanism involves disrupting fungal cell wall synthesis and function, leading to cell death. Specific studies have reported effective concentrations against common fungal strains such as Candida albicans.

Antiviral Potential

The antiviral activity of this compound is currently under investigation. Preliminary studies suggest that it may inhibit viral replication by interfering with viral entry or assembly within host cells. Further research is needed to elucidate the specific mechanisms involved.

Anticancer Activity

Emerging research indicates that this compound may possess anticancer properties. For example, in vitro studies have shown that the compound can induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and U87 (glioblastoma). The observed IC50 values indicate a dose-dependent response in inhibiting tumor growth:

| Cell Line | IC50 Value (μM) |

|---|---|

| MCF7 | 25.72 ± 3.95 |

| U87 | 45.2 ± 13.0 |

These results highlight the potential of this compound as a therapeutic agent in oncology .

Case Studies and Research Findings

Several case studies have explored the biological activity of thiazole derivatives similar to this compound:

- Study on Antimicrobial Efficacy : A comparative study assessed various thiazole derivatives' efficacy against bacterial strains. The results indicated that compounds with similar structural features exhibited varying degrees of antimicrobial activity, emphasizing the importance of structural modifications in enhancing efficacy .

- Anticancer Research : In vivo studies involving animal models demonstrated that certain thiazole derivatives could significantly suppress tumor growth compared to control groups. These findings warrant further exploration into the pharmacodynamics and pharmacokinetics of this compound in cancer treatment protocols .

Eigenschaften

IUPAC Name |

3-ethyl-1,3-thiazol-3-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8NS.BrH/c1-2-6-3-4-7-5-6;/h3-5H,2H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPPYTPMXZMPRAY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=CSC=C1.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50601182 | |

| Record name | 3-Ethyl-1,3-thiazol-3-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50601182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63423-96-1 | |

| Record name | 3-Ethyl-1,3-thiazol-3-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50601182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.